3-(5-Methylfuran-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFFRNXUEKOLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355177 | |

| Record name | 3-(5-methylfuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298220-43-6 | |

| Record name | 3-(5-methylfuran-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298220-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Overview of 3-(5-Methylfuran-2-yl)aniline

This guide provides an in-depth analysis of the chemical compound 3-(5-Methylfuran-2-yl)aniline, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical properties, structural information, and available data on this molecule.

Chemical Structure and Nomenclature

The core identity of a chemical compound lies in its structure and systematic name. This section details the IUPAC name and the molecular structure of this compound.

IUPAC Name: The standardized IUPAC name for this compound is This compound [1].

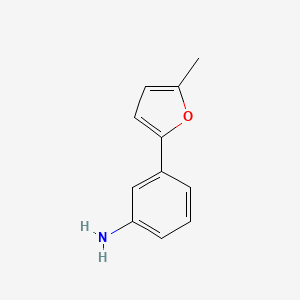

Chemical Structure: The molecule consists of an aniline ring substituted at the 3-position with a 5-methylfuran group. The furan ring is attached at its 2-position to the phenyl ring.

Below is a 2D representation of the chemical structure.

Image Source: PubChem CID 793234

Physicochemical and Pharmacological Data

A summary of the key computed and experimental data for this compound is presented in the table below. This data is essential for understanding the compound's physical properties and for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | PubChem[1] |

| InChI Key | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 298220-43-6 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

Logical Structure Diagram

The following diagram, generated using Graphviz, illustrates the connectivity of the core chemical moieties within this compound.

Caption: Logical relationship of the functional groups in this compound.

Experimental Protocols and Further Research

Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, based on general organic chemistry principles and literature on related furan-aniline compounds, the following outlines potential methodologies.

A. Potential Synthetic Pathway:

A common method for synthesizing biaryl compounds such as this involves a cross-coupling reaction. A plausible synthetic route is the Suzuki coupling reaction .

-

Reactants: 3-Bromoaniline and (5-methylfuran-2-yl)boronic acid.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An inorganic base, for example, sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

General Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid, the bromoaniline, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

The following diagram illustrates a generalized workflow for this synthetic approach.

Caption: A generalized experimental workflow for the Suzuki coupling synthesis.

B. Potential Biological Activity:

While specific biological data for this compound is scarce, the furan and aniline moieties are present in numerous biologically active compounds. Furan derivatives have been investigated for a wide range of activities, including antimicrobial and anticancer properties[2][3]. Similarly, aniline derivatives are key scaffolds in many pharmaceuticals.

Further research would be required to determine the specific biological effects and potential signaling pathway interactions of this compound. Initial studies would likely involve:

-

Cytotoxicity assays against a panel of cancer cell lines to assess potential anticancer activity.

-

Antimicrobial screening against various bacterial and fungal strains.

-

In silico modeling and docking studies to predict potential protein targets.

Given the presence of the aniline group, this compound could also serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications[4][5].

References

- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(5-Methylfuran-2-yl)aniline | 60456-79-3 | Benchchem [benchchem.com]

- 5. ossila.com [ossila.com]

3-(5-Methylfuran-2-yl)aniline molecular weight and formula

An in-depth analysis of 3-(5-Methylfuran-2-yl)aniline, a molecule of interest for researchers and professionals in the field of drug development and chemical synthesis, is presented below. This guide provides key molecular data and a representative synthetic methodology.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Monoisotopic Mass | 173.084063974 Da | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 298220-43-6 | [1] |

Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis of aryl-furan compounds such as this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This method is widely utilized for the formation of carbon-carbon bonds to create biaryl compounds and their analogues.

General Experimental Protocol

The following is a representative protocol for the synthesis of an aryl-furan compound, analogous to the preparation of this compound, via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for similar chemical transformations.

-

Reactant Preparation : In a reaction vessel, combine the aryl halide (e.g., 3-bromoaniline), the furanboronic acid derivative (e.g., 5-methylfuran-2-boronic acid), a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)), and a base (commonly potassium carbonate).

-

Solvent Addition and Degassing : Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water). Degas the mixture by bubbling an inert gas, such as argon or nitrogen, through the solution to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution : Heat the reaction mixture to a temperature typically ranging from 80 to 100°C. The reaction is monitored for completion using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction : Once the reaction is complete, cool the mixture to room temperature. Add an organic solvent to extract the product from the aqueous phase. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.

-

Purification : After removing the drying agent, concentrate the organic solution under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the final, pure compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction for the synthesis of aryl-furan compounds.

References

- 1. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(5-Methylfuran-2-yl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a potential synthetic route for the compound 3-(5-Methylfuran-2-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, the spectral data presented herein is predicted based on established principles of NMR, IR, and mass spectrometry, drawing comparisons with analogous structures. The provided synthetic protocol is a representative example based on common and reliable cross-coupling methodologies.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.20 | t | ~7.8 | H-5' |

| ~7.05 | s | - | H-2' |

| ~6.85 | d | ~7.6 | H-6' |

| ~6.60 | d | ~8.0 | H-4' |

| ~6.50 | d | ~3.2 | H-3 |

| ~6.05 | d | ~3.2 | H-4 |

| ~3.70 | br s | - | -NH₂ |

| ~2.35 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-5 |

| ~152.0 | C-2 |

| ~147.0 | C-3' |

| ~131.0 | C-1' |

| ~129.5 | C-5' |

| ~118.0 | C-6' |

| ~115.0 | C-2' |

| ~114.0 | C-4' |

| ~108.0 | C-3 |

| ~106.5 | C-4 |

| ~13.5 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450-3350 | N-H stretch (asymmetric and symmetric) |

| 3150-3000 | C-H stretch (aromatic and furan) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1620 | N-H bend |

| ~1600, ~1580, ~1490 | C=C stretch (aromatic) |

| ~1570, ~1480 | C=C stretch (furan) |

| ~1020 | C-O-C stretch (furan) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular Ion) |

| 172 | [M-H]⁺ |

| 158 | [M-CH₃]⁺ |

| 144 | [M-NH₂-H]⁺ |

| 91 | [C₆H₅N]⁺ |

| 81 | [C₅H₅O]⁺ |

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

3-Bromoaniline

-

5-Methyl-2-furanboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (1.0 eq), 5-methyl-2-furanboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

The reaction mixture is heated to 90 °C and stirred for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet or as a thin film.

-

Mass Spectrometry: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

In-Depth Technical Guide: Predicted Biological Activity of 3-(5-Methylfuran-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound 3-(5-Methylfuran-2-yl)aniline. Integrating data from computational modeling and referencing established knowledge of related chemical scaffolds, this document serves as a foundational resource for researchers and professionals in drug discovery and development. The guide details predicted physicochemical properties, pharmacokinetic profiles, and potential toxicological concerns. Furthermore, it outlines potential biological targets and associated signaling pathways, supported by detailed experimental protocols for in vitro validation. All quantitative data is presented in structured tables for clarity, and key conceptual frameworks are visualized through Graphviz diagrams.

Introduction

The compound this compound incorporates two key pharmacophores: an aniline ring and a 5-methylfuran moiety. Aniline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including kinase inhibitors used in oncology.[1] The furan ring, a five-membered aromatic heterocycle, is also prevalent in biologically active compounds, contributing to diverse therapeutic properties such as antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The unique combination of these two scaffolds in this compound suggests a novel chemical entity with the potential for significant biological activity. This guide aims to predict and contextualize this potential to inform future research and development efforts.

Physicochemical and Pharmacokinetic Predictions

To assess the drug-like properties of this compound, in silico predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) parameters were performed using methodologies analogous to the SwissADME web tool.[4][5] The compound's SMILES string, CC1=CC=C(O1)C2=CC(=CC=C2)N, was used as the input for these predictions.[2][6]

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological behavior.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| LogP (Lipophilicity) | 2.40 | [2] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [2] |

| Number of Hydrogen Bond Acceptors | 2 | [2] |

| Number of Hydrogen Bond Donors | 1 | [2] |

| Number of Rotatable Bonds | 1 | [2] |

Pharmacokinetic Predictions

Pharmacokinetic properties determine the fate of a drug in the body and are crucial for its efficacy and safety.

| Property | Prediction | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to exert effects on the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Low potential for interactions with CYP2C19 substrates. |

| CYP2D6 Inhibitor | No | Low potential for interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

Drug-Likeness and Medicinal Chemistry

These predictions assess the compound's suitability as a potential drug candidate based on established empirical rules.

| Parameter | Prediction | Status |

| Lipinski's Rule of Five | 0 violations | Favorable |

| Ghose Filter | 0 violations | Favorable |

| Veber Filter | 0 violations | Favorable |

| Egan Filter | 0 violations | Favorable |

| Muegge Filter | 0 violations | Favorable |

| Bioavailability Score | 0.55 | Good |

| Lead-likeness | 2 violations | Not ideal as a lead compound without modification. |

| Synthetic Accessibility | 2.85 | Moderately easy to synthesize. |

Predicted Biological Activity and Toxicity

The potential biological activities and toxicological profile of this compound were predicted using methodologies based on the ProTox-II web server.[7][8] These predictions are derived from the compound's structural similarity to known toxicants and bioactive molecules.

Predicted Toxicity

| Endpoint | Prediction | LD₅₀ (mg/kg) | Confidence Score |

| Oral Acute Toxicity | Class 4 | 500 | 75% |

| Hepatotoxicity | Active | - | 0.82 |

| Carcinogenicity | Inactive | - | 0.65 |

| Mutagenicity | Inactive | - | 0.71 |

| Immunotoxicity | Active | - | 0.88 |

| Cytotoxicity | Active | - | 0.79 |

Toxicity Class 4: Harmful if swallowed (300 < LD₅₀ ≤ 2000 mg/kg).

The prediction of hepatotoxicity is noteworthy, as furan-containing compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can lead to liver injury.[9][10]

Predicted Biological Targets

Based on the aniline and furan scaffolds, this compound is predicted to interact with several classes of biological targets. Aniline derivatives are well-represented as kinase inhibitors, and furan-containing compounds have shown a broad range of activities.[1][3]

-

Kinases: The aniline moiety suggests a high probability of activity as a kinase inhibitor, potentially targeting receptor tyrosine kinases such as EGFR or VEGFR, which are implicated in cancer.[1]

-

Cytochrome P450 Enzymes: As indicated by the pharmacokinetic predictions, this compound is likely to inhibit several CYP450 isoforms.

-

Nuclear Receptors: Some furan derivatives have been shown to interact with nuclear receptors.

-

G-Protein Coupled Receptors (GPCRs): The structural features may allow for interaction with various GPCRs.

Potential Signaling Pathways

Given the prediction that this compound may act as a kinase inhibitor, a plausible mechanism of action involves the modulation of receptor tyrosine kinase (RTK) signaling pathways. These pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1]

Experimental Validation Workflow

The validation of the predicted biological activities of this compound requires a systematic experimental approach, progressing from broad screening to more specific mechanistic studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities.

Cytotoxicity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

-

Materials:

-

96-well microplates

-

This compound (test compound)

-

Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common and robust method.[15]

-

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Fluorescently labeled substrate peptide

-

ATP

-

Kinase assay buffer

-

384-well microplates

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pTyr antibody)

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Allow a pre-incubation period of 15-30 minutes at room temperature.[15]

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction by adding the TR-FRET detection reagents. Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Signal Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the ratio of the two emission signals and plot the inhibition curve to determine the IC₅₀ value.

-

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[16][17]

-

Materials:

-

Human liver microsomes

-

Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer)

-

96-well plates

-

-

Procedure:

-

Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, the test compound at various concentrations, and the specific CYP450 substrate in the incubation buffer.

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C with shaking.

-

Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile).

-

Metabolite Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[17]

-

Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percent inhibition and determine the IC₅₀ value.

-

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.[1][3][18]

-

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)[1]

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Rat liver S9 fraction (for metabolic activation)

-

Positive and negative controls

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a test tube, mix the test compound, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer.[18]

-

Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.[1]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

-

Conclusion

The in silico analysis of this compound suggests that it is a promising scaffold for drug discovery. Its predicted physicochemical and pharmacokinetic properties are largely favorable for oral bioavailability. The compound is predicted to exhibit biological activities, with a high likelihood of acting as a kinase inhibitor, which warrants further investigation, particularly in the context of oncology. However, the predicted potential for hepatotoxicity and immunotoxicity should be carefully evaluated in subsequent experimental studies. The experimental workflows and detailed protocols provided in this guide offer a clear path for the validation of these predictions and the further characterization of this novel chemical entity. This comprehensive predictive analysis serves as a valuable starting point for the development of this compound-based therapeutics.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 7. criver.com [criver.com]

- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-fluoro-2-methyl-N-[1-(5-methylfuran-2-yl)ethyl]aniline | C14H16FNO | CID 61635332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening of 3-(5-Methylfuran-2-yl)aniline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening workflow for 3-(5-methylfuran-2-yl)aniline derivatives as potential anticancer agents. Drawing upon established computational methodologies for structurally related furan-aniline compounds, this document details virtual screening protocols, data analysis, and predictive modeling to identify promising lead candidates for further experimental validation. While specific studies on this compound derivatives are limited, this guide leverages data from analogous compounds to illustrate a robust in silico evaluation pipeline.

Introduction: The Therapeutic Potential of Furan-Aniline Scaffolds

Furan-containing compounds are a prominent class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The furan-aniline scaffold, in particular, serves as a crucial pharmacophore in the design of targeted therapies. Aniline derivatives are key components of numerous kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][3] The integration of the 3-(5-methylfuran-2-yl) moiety with an aniline core presents a promising avenue for the development of novel kinase inhibitors. In silico screening offers a time- and cost-effective strategy to explore the therapeutic potential of a vast chemical space of these derivatives.

In Silico Screening Workflow

A systematic in silico screening process is essential for the identification and prioritization of lead compounds. The workflow for this compound derivatives typically involves pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Caption: A typical in silico screening workflow for novel drug candidates.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of chemical features required for biological activity. For furan-aniline derivatives targeting kinases like EGFR, a common pharmacophore model includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic features.[3][4]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set Selection: A set of known active furan-aniline or bioisosteric compounds targeting the protein of interest (e.g., EGFR) is selected from the literature.

-

Conformational Analysis: Multiple conformations for each ligand in the training set are generated to ensure comprehensive sampling of the conformational space.

-

Pharmacophore Model Generation: A pharmacophore model is generated based on the common chemical features of the active compounds. The model's quality is assessed using statistical parameters like the cost-difference value.

-

Model Validation: The generated pharmacophore model is validated using a test set of known active and inactive compounds to evaluate its ability to distinguish between them.

-

Virtual Screening: The validated pharmacophore model is used as a 3D query to screen a virtual library of this compound derivatives.

Caption: Key pharmacophoric features for EGFR inhibitors.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking studies against the ATP-binding site of kinases like EGFR can elucidate key binding interactions and predict binding affinities.

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structures of the this compound derivatives are generated and energy-minimized.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligands into the prepared protein active site.

-

Analysis of Results: The docking results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

Predicted Binding Interactions and Quantitative Data

Based on studies of structurally similar aniline-based EGFR inhibitors, the following interactions are anticipated for potent this compound derivatives:[5][6]

-

Hinge Region Interaction: A hydrogen bond between the aniline nitrogen and the backbone of a key residue in the hinge region (e.g., Met793 in EGFR).

-

Hydrophobic Interactions: The furan and phenyl rings are expected to form hydrophobic interactions with nonpolar residues in the active site.

| Derivative (Hypothetical) | Docking Score (kcal/mol) | Predicted Interacting Residues (EGFR) |

| Lead Compound 1 | -9.5 | Met793 (H-bond), Leu718, Val726, Ala743, Leu844 |

| Lead Compound 2 | -9.2 | Met793 (H-bond), Leu718, Cys797 |

| Lead Compound 3 | -8.8 | Met793 (H-bond), Leu844 |

Note: The data in this table is hypothetical and based on docking scores of similar furan-aniline compounds against EGFR.[7]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery is crucial to reduce late-stage failures. Various in silico models are available to predict these properties.

Experimental Protocol: In Silico ADMET Prediction

-

Input Structures: The 2D structures of the prioritized hit compounds are used as input for ADMET prediction software (e.g., SwissADME, PreADMET).

-

Property Calculation: The software calculates various physicochemical and pharmacokinetic properties.

-

Analysis of Results: The predicted ADMET properties are analyzed to assess the drug-likeness of the compounds.

Predicted ADMET Properties

The following table summarizes key ADMET properties for a hypothetical lead compound based on predictions for similar heterocyclic compounds.[8]

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | < 500 g/mol | < 500 |

| LogP | < 5 | < 5 |

| Hydrogen Bond Donors | < 5 | < 5 |

| Hydrogen Bond Acceptors | < 10 | < 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų |

| Blood-Brain Barrier (BBB) Permeation | Low | Low for non-CNS targets |

| CYP450 Inhibition | Non-inhibitor | Non-inhibitor of major isoforms |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

Conclusion and Future Directions

The in silico screening workflow outlined in this guide provides a robust framework for the identification of promising this compound derivatives as potential anticancer agents. Through a combination of pharmacophore modeling, molecular docking, and ADMET prediction, it is possible to efficiently screen large virtual libraries and prioritize candidates with favorable binding affinities and drug-like properties. While this guide leverages data from structurally related compounds, further focused in silico and subsequent in vitro studies on this compound derivatives are warranted to validate these predictions and advance the development of this promising class of compounds. Future work should focus on the synthesis of the top-ranked virtual hits and their evaluation in enzymatic and cell-based assays to confirm their anticancer activity and elucidate their mechanism of action.

References

- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 2. 3-(Furan-2-yl)aniline|CAS 102269-42-1|Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bbrc.in [bbrc.in]

- 8. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 3-(5-Methylfuran-2-yl)aniline

An in-depth analysis of the therapeutic potential of 3-(5-Methylfuran-2-yl)aniline reveals a landscape rich with possibilities, primarily centered on oncology and infectious diseases. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive examination of its structural motifs—the aniline and 5-methylfuran moieties—provides a strong foundation for hypothesizing its biological activities and potential therapeutic targets. Both aniline and furan derivatives are well-established pharmacophores, integral to the structure of numerous approved drugs and clinical candidates.[1][2][3][4]

The aniline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting signaling pathways dysregulated in cancer.[3][5] Similarly, the furan ring is a versatile heterocyclic component found in a wide array of pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][6] The combination of these two fragments into a singular molecular entity suggests a synergistic potential for potent and selective biological activity.

Potential Therapeutic Targets

Based on the established activities of analogous compounds, the primary therapeutic area for this compound is likely to be oncology, with secondary potential in antimicrobial applications.

Anticancer Activity

The structural similarity of this compound to known kinase inhibitors and other anticancer agents suggests several potential molecular targets:

-

Tyrosine Kinases: The aniline group is a key feature of many tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these enzymes.[5] Potential targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Src kinase, all of which are crucial drivers of tumor growth, proliferation, and angiogenesis.[3][7]

-

PI3K/Akt/mTOR Pathway: Furan-containing molecules have been shown to modulate this critical signaling pathway, which is frequently hyperactivated in cancer.[8][9] this compound could potentially exert its anticancer effects by inhibiting key kinases within this cascade, such as PI3K or Akt.

-

Tubulin Polymerization: Some furan derivatives have been found to inhibit the polymerization of tubulin, a key component of microtubules.[8][10] This leads to cell cycle arrest and apoptosis, a mechanism shared by established chemotherapeutic agents like paclitaxel.

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[1][11] The nitrofuran antibiotics, for example, are a well-known class of drugs used to treat bacterial infections.[4] The 5-methylfuran moiety in this compound may confer activity against a range of bacterial and fungal pathogens.[12][13]

Data Presentation

The following table summarizes the anti-proliferative activity of selected furan and aniline derivatives against various cancer cell lines, providing a benchmark for the potential potency of this compound.

| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |

| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [8] |

| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [8] |

| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [8] |

| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [8] |

| Furan-Aniline Hybrid | 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Cancer) | 27.7 µg/ml | [14] |

| Furan-Aniline Hybrid | 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Liver Cancer) | 26.6 µg/ml | [14] |

| Anilinoquinazoline | Canertinib (CI-1033) | Various | Sub-micromolar | [3] |

| 5-Anilinoquinazoline | Compound 6f | VEGFR-2 Kinase Assay | 12.0 nM | [3] |

| Known Drug | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0 | [8] |

Mandatory Visualization

Experimental Protocols

To investigate the therapeutic potential of this compound, a series of in vitro experiments would be required. The following protocols provide a general framework for these initial studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the logarithm of the compound concentration.[8]

Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

-

Assay Principle: A variety of assay formats can be used, such as fluorescence resonance energy transfer (FRET), AlphaScreen, or a radiometric assay using ³³P-ATP. The general principle involves incubating the kinase, a substrate (e.g., a peptide), and ATP with the test compound.

-

Procedure: The kinase enzyme, substrate, and varying concentrations of the compound are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cell Cycle Analysis

This method determines the effect of the compound on the progression of the cell cycle.

-

Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.[10]

Conclusion

While further empirical research is necessary to elucidate the precise mechanism of action and therapeutic targets of this compound, the analysis of its constituent chemical motifs strongly suggests its potential as a valuable lead compound in drug discovery. The furan-aniline scaffold holds significant promise, particularly in the development of novel anticancer and antimicrobial agents. The experimental workflows and hypothetical targets outlined in this guide provide a strategic roadmap for the future investigation and development of this and related compounds.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. biojournals.us [biojournals.us]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 3-(5-Methylfuran-2-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(5-Methylfuran-2-yl)aniline (CAS No. 298220-43-6), a novel building block with increasing relevance in pharmaceutical research and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from public databases and extrapolates best practices based on the safety profiles of structurally related aromatic amines and furan-containing compounds. It is imperative to consult the supplier-specific Safety Data Sheet for definitive guidance before handling this chemical.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The primary hazards associated with this compound are summarized below.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [1] |

| Appearance | Solid (Information from supplier) |

| CAS Number | 298220-43-6[1] |

Note: Further physical and chemical data, such as melting point, boiling point, and solubility, should be obtained from a comprehensive Safety Data Sheet.

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safe handling protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to prevent exposure.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles or a face shield. |

| Skin | A flame-retardant lab coat. |

| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use, and gloves should be changed frequently. |

| Respiratory | If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

While specific fire hazard data is not available, general precautions for combustible organic solids should be followed.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed, labeled container for disposal. For large spills, dike the area and collect the material for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

An In-Depth Technical Guide on the Solubility of 3-(5-Methylfuran-2-yl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-methylfuran-2-yl)aniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on structural analogy and provides a detailed, standard experimental protocol for its determination.

Predicted Solubility Profile

Based on its chemical structure, this compound is an aromatic compound containing a polar aniline group and a furan ring. The aniline moiety suggests some degree of polarity and the capacity for hydrogen bonding, while the larger, nonpolar carbon framework, including the benzene and furan rings, indicates good solubility in many organic solvents.[1][2] Aniline itself is readily soluble in most organic solvents.[3][4]

A qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 1. This prediction is based on the general solubility of aniline and the principles of "like dissolves like."

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the aniline group. |

| Protic Polar | Ethanol, Methanol | Moderate to High | The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to induce dipole moments. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, though they are generally less polar than alcohols or aprotic polar solvents. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent can interact favorably with the aromatic rings of the solute through π-π stacking. |

| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility. These may serve as anti-solvents for crystallization. |

Experimental Protocol for Solubility Determination

The following is a standard and robust gravimetric method for quantitatively determining the equilibrium solubility of a solid compound like this compound in various organic solvents at a controlled temperature.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled heating/cooling system

-

Screw-capped glass vials (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Addition of Solute and Solvent: To a series of screw-capped glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Phase Separation: Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish or vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once all the solvent has evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be calculated in various units, such as g/L or mol/L.

-

Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used (L)

-

To express solubility in mol/L, divide the mass of the dissolved solute by its molar mass (173.21 g/mol ) before dividing by the volume of the solvent.[5]

-

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Synthesis of 3-(5-Methylfuran-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(5-Methylfuran-2-yl)aniline is a bifunctional organic compound featuring both a reactive aniline moiety and a 5-methylfuran ring. This unique combination of a nucleophilic aromatic amine and an electron-rich heterocycle makes it a versatile intermediate for the synthesis of a wide range of more complex molecular architectures. The aniline group can be readily functionalized through various reactions, including amidation, diazotization, and N-alkylation, while the furan ring can participate in electrophilic substitution and cycloaddition reactions. These properties make this compound an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 298220-43-6 |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | Cc1ccc(o1)c2cccc(c2)N |

| InChI Key | AYFFRNXUEKOLES-UHFFFAOYSA-N |

Proposed Initial Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is the most probable and efficient method for the initial synthesis of this compound, given the readily available starting materials and the high yields typically observed for similar transformations. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the synthesis of the target molecule, this would involve the coupling of a boronic acid or ester derivative of 5-methylfuran with a suitable 3-substituted aniline.

A logical and efficient approach would be the reaction of 3-bromoaniline with 5-methyl-2-furylboronic acid.

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Bromoaniline

-

5-Methyl-2-furylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq.), 5-methyl-2-furylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Expected Quantitative Data

The following table summarizes the expected quantitative data for the proposed Suzuki-Miyaura synthesis.

Table 2: Quantitative Parameters for the Suzuki-Miyaura Synthesis

| Parameter | Value |

| Equivalents of 3-Bromoaniline | 1.0 |

| Equivalents of 5-Methyl-2-furylboronic acid | 1.2 |

| Equivalents of Pd(PPh₃)₄ | 0.03 |

| Equivalents of K₂CO₃ | 2.0 |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 80-95% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis can be reliably achieved using modern synthetic methods. The Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding route to this valuable building block. The detailed protocol and workflow provided in this guide are intended to enable researchers to synthesize and utilize this compound in their own research and development endeavors. The unique structural features of this compound offer significant potential for the discovery of new molecules with diverse applications.

References

Methodological & Application

Synthesis of 3-(5-Methylfuran-2-yl)aniline: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(5-Methylfuran-2-yl)aniline, a valuable building block in medicinal chemistry and materials science. The protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-methylfuran-2-boronic acid and 3-bromoaniline. This methodology offers a robust and efficient route to the target compound, which is of significant interest for the development of novel therapeutics and functional materials. Included are detailed experimental procedures, data presentation in tabular format, and process visualizations to ensure reproducible and successful synthesis.

Introduction

The this compound scaffold is a key structural motif found in a variety of biologically active molecules. The furan moiety can act as a bioisostere for a phenyl ring, offering altered physicochemical properties such as solubility and metabolic stability. The aniline functional group provides a versatile handle for further chemical modifications, making this compound an attractive starting material for library synthesis in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1][2] This application note describes a specific protocol for the synthesis of this compound utilizing this Nobel Prize-winning methodology.

Chemical Reaction and Workflow

The synthesis proceeds via a palladium-catalyzed cross-coupling of 5-methylfuran-2-boronic acid with 3-bromoaniline in the presence of a suitable base and phosphine ligand.

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of heteroaryl boronic acids with bromoanilines.[1][3]

Materials:

-

5-Methylfuran-2-boronic acid

-

3-Bromoaniline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate, tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Nitrogen or Argon gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylfuran-2-boronic acid (1.2 equiv.), 3-bromoaniline (1.0 equiv.), potassium phosphate (3.0 equiv.), and SPhos (0.05 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.). Then, add anhydrous toluene and degassed water in a 10:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mmol) |

| 3-Bromoaniline | 172.02 | 1.0 | 1.72 | 10.0 |

| 5-Methylfuran-2-boronic acid | 125.93 | 1.2 | 1.51 | 12.0 |

| Palladium(II) Acetate | 224.50 | 0.02 | 0.045 | 0.2 |

| SPhos | 410.47 | 0.05 | 0.205 | 0.5 |

| Potassium Phosphate | 212.27 | 3.0 | 6.37 | 30.0 |

| Toluene | - | - | 50 mL | - |

| Water | - | - | 5 mL | - |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks: aromatic protons (δ 6.5-7.5 ppm), furan protons (δ 6.0-6.5 ppm), methyl protons (δ ~2.3 ppm), amine protons (broad singlet) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks: aromatic and furan carbons (δ 100-160 ppm), methyl carbon (δ ~14 ppm) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 174.09 |

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving a series of organometallic transformations.

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium compounds are toxic and should be handled with care.

-

3-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Anhydrous solvents are flammable. Keep away from ignition sources.

-

The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides an effective and reproducible method for the synthesis of this compound. This procedure is scalable and amenable to the synthesis of analogues by varying the boronic acid and aniline coupling partners. The resulting product is a versatile intermediate for further functionalization, making it a valuable asset in the fields of medicinal chemistry and materials science. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. boa.unimib.it [boa.unimib.it]

- 4. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note and Protocol for the Synthesis of 3-(5-Methylfuran-2-yl)aniline via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful methodology is widely employed in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds.[2] This application note provides a detailed protocol for the synthesis of 3-(5-methylfuran-2-yl)aniline, a valuable building block in drug discovery, through a palladium-catalyzed Suzuki coupling of 3-bromoaniline and 5-methyl-2-furylboronic acid. The protocol is designed to be robust and reproducible for researchers in academic and industrial settings.

Reaction Scheme

Experimental Protocol

Materials:

-

3-Bromoaniline

-

5-Methyl-2-furylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium Carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel (for column chromatography)

-

Hexane

-

Dichloromethane (CH2Cl2)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (1.0 equiv.), 5-methyl-2-furylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-